

Comparative Crystallographic Analysis of Thiazole Derivatives for Drug Discovery

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Compound of Interest

Compound Name: (4-Methyl-1,3-thiazol-5-yl)methanol

Cat. No.: B1313088

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A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of two key thiazole derivatives. This guide provides a comparative analysis of their structural features, detailed experimental protocols for their characterization, and insights into their potential biological significance.

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the development of novel therapeutics. This guide presents a comparative analysis of the X-ray crystal structures of two thiazole derivatives: 2-Amino-4-methylthiazole and Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.

While the primary focus is on the structural elucidation of these compounds, it is important to note that the broader class of **(4-Methyl-1,3-thiazol-5-yl)methanol** derivatives, to which 2-Amino-4-methylthiazole is closely related, exhibits a wide range of biological activities, including antimicrobial and anticancer properties.^{[1][2][3]} This structural information provides a critical foundation for exploring the structure-activity relationships (SAR) within this promising class of compounds.

Crystallographic Data Comparison

The following tables summarize the key crystallographic data for the two thiazole derivatives, offering a direct comparison of their fundamental structural parameters.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-methylthiazole and Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.

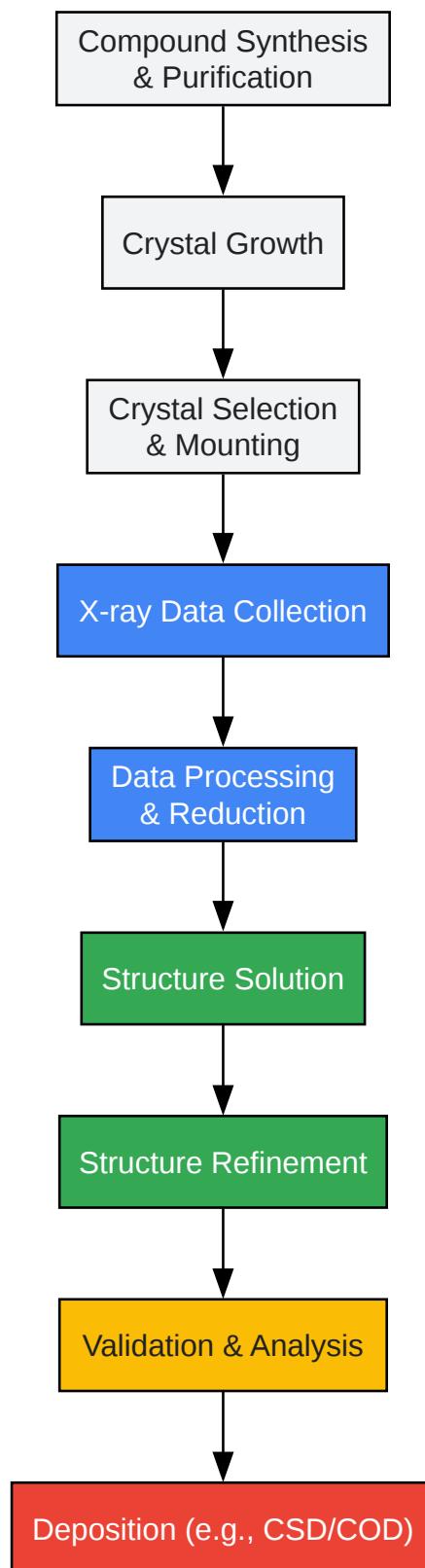
Parameter	2-Amino-4-methylthiazole	Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate
Chemical Formula	C ₄ H ₆ N ₂ S	C ₁₁ H ₁₀ N ₂ O ₄ S
Formula Weight	114.17	266.27
Crystal System	Orthorhombic	Monoclinic
Space Group	Pca ₂ ₁	P2 ₁ /c
a (Å)	10.322(2)	4.7787(1)
b (Å)	7.309(1)	25.4128(7)
c (Å)	7.229(1)	18.9599(5)
α (°)	90	90
β (°)	90	90.841(1)
γ (°)	90	90
Volume (Å ³)	545.5(2)	2302.24(10)
Z	4	8
Temperature (K)	293	150
Radiation type	Mo Kα	Cu Kα
Wavelength (Å)	0.71073	1.54184
R-factor	0.034	0.034

Experimental Protocols

The determination of the crystal structures of these thiazole derivatives involved single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below, followed by

the specific details for each compound.

General Experimental Workflow for Single-Crystal X-ray Diffraction



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Fig. 1: General experimental workflow for X-ray crystallography.

Crystal Structure Determination of 2-Amino-4-methylthiazole

The crystallographic data for 2-Amino-4-methylthiazole is available from the Crystallography Open Database (COD) under the entry numbers 2219738, 4512031, and 4512032.^[4] The following provides a representative summary of the experimental procedure.

A suitable single crystal of 2-Amino-4-methylthiazole was selected and mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a diffractometer with graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The collected data were processed and corrected for Lorentz and polarization effects. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystal Structure Determination of Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate

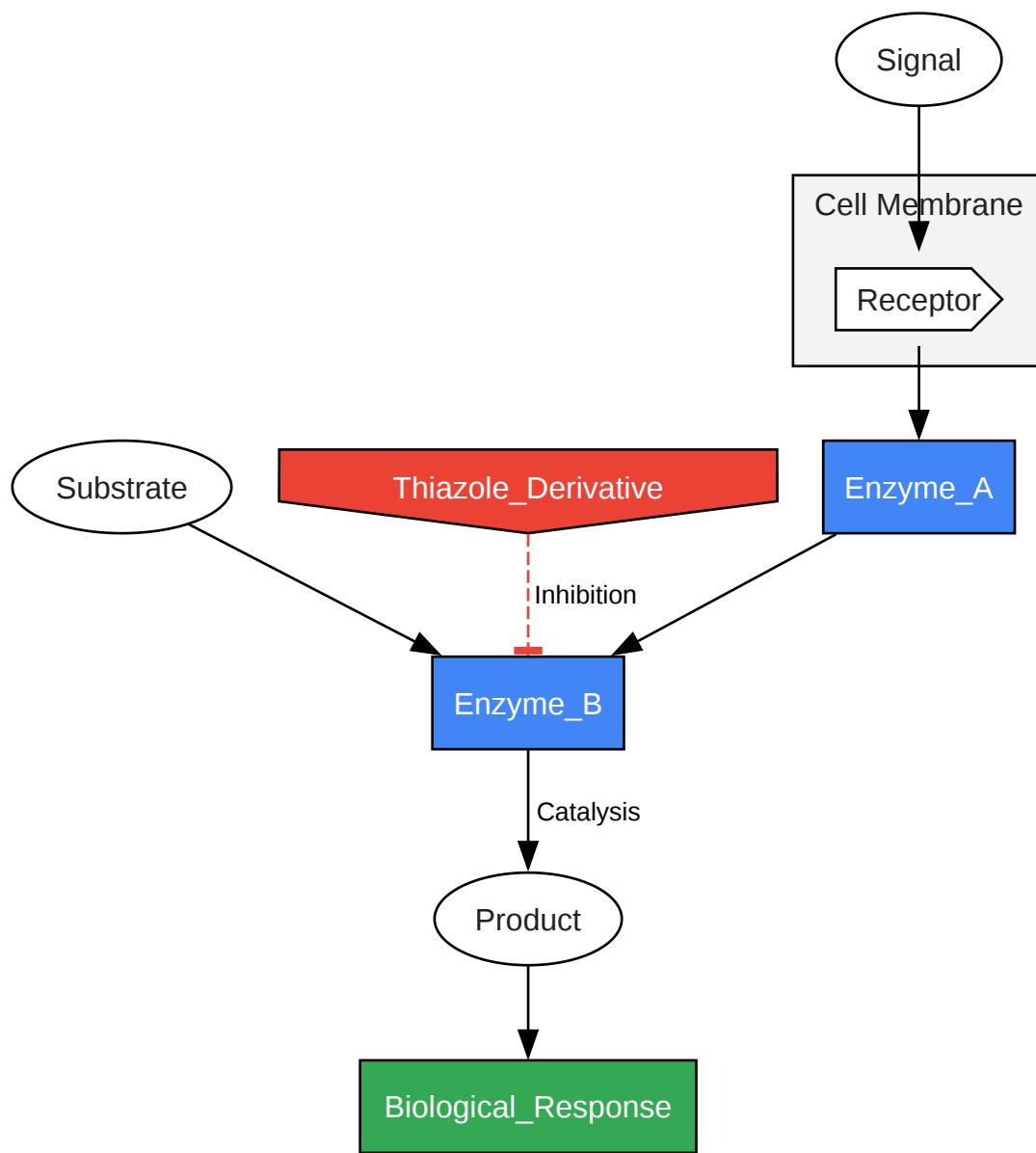
The experimental details for this compound are reported in the publication "Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate".

Single crystals were obtained by slow evaporation from a solution of the compound. A suitable crystal was mounted on a diffractometer. Data collection was performed at 150 K using Cu K α radiation ($\lambda = 1.54184 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . An absorption correction was applied. All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were included in calculated positions and treated as riding atoms.

Biological Significance and Potential Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of key enzymes in various signaling pathways.^{[1][2][3]} For instance, many antimicrobial agents target essential bacterial enzymes, while anticancer agents can inhibit protein kinases involved in cell proliferation and survival.

The diagram below illustrates a generalized signaling pathway where a thiazole derivative acts as an enzyme inhibitor, a common mechanism of action for this class of compounds in drug development.



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Fig. 2: Generalized signaling pathway illustrating enzyme inhibition.

This guide provides a foundational comparison of the crystal structures of two significant thiazole derivatives. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry,

facilitating further exploration of this versatile class of compounds. The insights into their potential biological roles underscore the importance of structural biology in the rational design of novel and effective therapeutic agents.

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